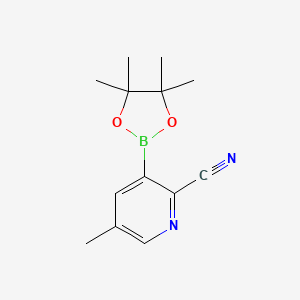

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

描述

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (CAS: 2304634-94-2, MFCD18715578) is a boronic ester derivative featuring a pyridine core substituted with a methyl group at position 5, a nitrile group at position 2, and a tetramethyl-1,3,2-dioxaborolane moiety at position 3 . This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to its boronate group, which facilitates carbon-carbon bond formation in medicinal chemistry and materials science . The nitrile group enhances its stability and modulates electronic properties, while the methyl substituent contributes to steric effects, influencing reactivity and binding interactions in biological systems .

属性

IUPAC Name |

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-9-6-10(11(7-15)16-8-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQWKKWGOGPLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133430 | |

| Record name | 2-Pyridinecarbonitrile, 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304634-94-2 | |

| Record name | 2-Pyridinecarbonitrile, 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the reaction of 5-methyl-3-bromopyridine-2-carbonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反应分析

Types of Reactions

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: Utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Oxidation and Reduction: Can be oxidized to form boronic acids or reduced under specific conditions.

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.

Major Products

Cross-Coupling Products: Formation of biaryl compounds.

Oxidation Products: Boronic acids.

Substitution Products: Various substituted pyridines depending on the nucleophile used.

科学研究应用

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.

作用机制

The mechanism of action of 5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to form the final product .

相似化合物的比较

Data Table: Key Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Structural Features |

|---|---|---|---|---|---|

| 5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | 2304634-94-2 | C14H18BNO2 | 259.11 | 95% | Methyl at C5, nitrile at C2, boronate at C3 |

| 6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | Not provided | C13H15BFNO2 | 263.08 | 95% | Fluoro at C6, boronate at C5 |

| 4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (PN-4712) | 2009346-30-7 | C14H18BNO2 | 259.11 | 96% | Methyl at C4, boronate at C5 |

| 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1175273-55-8 | C9H16BN2O2 | 208.05 | 95% | Pyrazole core, methyl at N1 |

生物活性

5-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₃H₁₇BN₂O₂

- CAS Number : 2304634-94-2

- Molecular Weight : 233.10 g/mol

The compound features a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety and a carbonitrile group, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes involved in cellular signaling pathways. The presence of the dioxaborolane group is believed to enhance the compound's interaction with target proteins, possibly affecting kinase activity and other metabolic processes.

Antiproliferative Effects

Enzyme Inhibition

Inhibitory activity against key enzymes such as GSK-3β and DYRK1A has been reported for structurally related compounds. These enzymes are crucial in various signaling pathways associated with cancer and neurodegenerative diseases. For instance, a related compound demonstrated an IC₅₀ of 8 nM against GSK-3β .

Case Studies

- GSK-3β Inhibition : A derivative of the compound was tested for its ability to inhibit GSK-3β. The study found that modifications to the pyridine ring significantly enhanced inhibitory potency, suggesting that structural optimization could lead to more effective inhibitors .

- Antiparasitic Activity : Another study indicated that similar compounds exhibited potent antiparasitic activity, with EC₅₀ values as low as 0.010 μM against specific parasites. This highlights the potential for developing therapeutic agents targeting parasitic infections .

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Cell Line | IC₅₀/EC₅₀ Value | Reference |

|---|---|---|---|

| Antiproliferative | HeLa Cells | Low µM | |

| GSK-3β Inhibition | GSK-3β | 8 nM | |

| Antiparasitic | Various Parasites | 0.010 µM |

Table 2: Structural Modifications and Their Effects

| Modification Type | Change Description | Effect on Activity |

|---|---|---|

| Pyridine Substitution | Addition of methoxy group | Increased potency |

| Dioxaborolane Alteration | Change in substituents | Enhanced enzyme affinity |

常见问题

Q. What are the key structural features and functional groups of 5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, and how do they influence its reactivity?

The compound features a pyridine core substituted with a methyl group (C-5), a boronic ester (tetramethyl-1,3,2-dioxaborolane at C-3), and a carbonitrile group (C-2). The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the carbonitrile group offers sites for nucleophilic substitution or further functionalization. Steric hindrance from the tetramethyl dioxaborolane may affect reaction kinetics and regioselectivity in cross-coupling reactions .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical purification steps?

Synthesis typically involves:

- Step 1: Introduction of the boronic ester via Miyaura borylation of a halogenated pyridine precursor using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).

- Step 2: Installation of the carbonitrile group via cyanation of a halogen intermediate using CuCN or a palladium-mediated cyanation reagent.

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures high purity. Intermediate characterization via -NMR and LC-MS is critical .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- NMR: - and -NMR confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, boronic ester methyl groups at δ 1.0–1.3 ppm).

- X-ray crystallography: SHELX software (SHELXL/SHELXS) resolves the 3D structure, highlighting bond angles and steric constraints of the dioxaborolane ring .

- Mass spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]) and isotopic pattern consistent with boron content .

Advanced Questions

Q. What factors govern the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Regioselectivity depends on:

- Electronic effects: Electron-withdrawing groups (e.g., carbonitrile) deactivate the pyridine ring, directing coupling to the boronic ester-bearing position.

- Steric effects: The tetramethyl dioxaborolane group introduces steric bulk, favoring coupling with less hindered aryl/heteroaryl halides.

- Catalyst choice: Pd(PPh₃)₄ or SPhos ligands enhance selectivity for sterically congested substrates .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

Density Functional Theory (DFT) calculations assess:

- Electrophilicity: The carbonitrile group’s electron-withdrawing nature lowers the LUMO energy, facilitating nucleophilic attack.

- Boron hybridization: Partial double-bond character in the B-O bonds (evident in Wiberg bond indices) stabilizes the boronic ester during cross-coupling.

- Transition-state modeling: Predicts activation barriers for cross-coupling, aiding in catalyst/ligand selection .

Q. What strategies mitigate challenges in synthesizing derivatives with sterically hindered substituents?

- Microwave-assisted synthesis: Accelerates reaction rates for sluggish transformations (e.g., coupling with bulky aryl halides).

- Protecting groups: Temporary protection of the carbonitrile (e.g., as a silyl ether) reduces steric clash during boronic ester installation.

- High-throughput screening: Identifies optimal solvent systems (e.g., DMF/toluene mixtures) to improve solubility of hindered intermediates .

Methodological Considerations

Q. How do solvent polarity and temperature impact the stability of the boronic ester moiety?

- Polar aprotic solvents (DMF, DMSO): Stabilize the boronic ester via Lewis acid-base interactions but may promote hydrolysis at elevated temperatures.

- Low temperatures (0–4°C): Reduce hydrolysis rates during storage.

- Anhydrous conditions: Essential for long-term stability; use molecular sieves or inert atmosphere .

Q. What analytical techniques resolve conflicting data on reaction yields or byproduct formation?

- HPLC-MS: Detects trace byproducts (e.g., deborylated species or dimerization products).

- In situ IR spectroscopy: Monitors reaction progress in real time (e.g., disappearance of B-O stretching bands at ~1350 cm).

- Kinetic studies: Compare Arrhenius plots to identify rate-limiting steps under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。